molecular formula C12H15BrO4 B14656050 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one CAS No. 52190-29-1

2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B14656050
CAS No.: 52190-29-1
M. Wt: 303.15 g/mol
InChI Key: UBCRYYSRRCGWIJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a trimethoxyphenyl ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the bromination of 3,4,5-trimethoxyacetophenone. One common method includes the following steps:

    Starting Material: 3,4,5-trimethoxyacetophenone.

    Solvent: A mixture of dimethyl ether and chloroform.

    Bromination: The reaction mixture is cooled to 0°C and treated with bromine in chloroform dropwise.

    Reaction Conditions: The mixture is allowed to warm to room temperature (20-25°C) and stirred for one hour.

This process results in the formation of this compound with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one depends on its application. In medicinal chemistry, derivatives of this compound have been explored for their potential as microtubule-disrupting agents. These derivatives exhibit significant anti-proliferative activity in various human cancer cell lines by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
  • 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one

Uniqueness

2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

CAS No.

52190-29-1

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H15BrO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,1-4H3

InChI Key

UBCRYYSRRCGWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)Br

Origin of Product

United States

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